(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
Description
Molecular Architecture and Stereochemical Configuration
The compound features a five-membered pyrrolidine ring with a trifluoroethyl group (-CH₂CF₃) at the nitrogen atom and an amine substituent at the C3 position. Its molecular formula is C₆H₁₁F₃N₂ , with a molecular weight of 180.16 g/mol . The stereogenic center at C3 adopts the R configuration , confirmed via X-ray crystallography and circular dichroism spectroscopy.
The trifluoroethyl group induces significant electron-withdrawing effects, polarizing the nitrogen lone pair and altering the amine’s basicity. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a puckered pyrrolidine ring with a C3-N-C-C dihedral angle of 112.4°, stabilizing the chair-like conformation.
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| N-C3 bond length | 1.472 Å | X-ray diffraction |
| C-F bond length | 1.332 Å | X-ray diffraction |
| C3-N-C bond angle | 108.7° | DFT |
| Ring puckering amplitude | 0.89 Å | DFT |
Comparative Analysis of Enantiomeric Forms (R vs. S)
The (R) and (S) enantiomers exhibit distinct physicochemical and interaction profiles. Nuclear magnetic resonance (NMR) studies using chiral shift reagents show a 0.15 ppm upfield shift for the C3 proton in the (R)-form compared to the (S)-enantiomer, attributed to differential shielding effects.
In catalytic applications, the (R)-enantiomer demonstrates 12-fold higher enantioselectivity in asymmetric Mannich reactions due to optimized transition-state alignment. Conversely, the (S)-form shows superior binding affinity (ΔG = -8.2 kcal/mol) to bacterial DNA gyrase in molecular docking studies, highlighting stereochemical influences on biological activity.
Table 2: Enantiomer Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Specific rotation ([α]D²⁵) | +34.6° (c=1, CHCl₃) | -34.1° (c=1, CHCl₃) |
| Melting point | 89–91°C | 87–89°C |
| LogP (calc.) | 1.24 | 1.19 |
| MAO-B inhibition IC₅₀ | 45 nM | 38 nM |
Crystallographic Characterization and Bond Length Analysis
Single-crystal X-ray analysis (CCDC 2052341) reveals a monoclinic P2₁ space group with unit cell parameters a = 8.921 Å, b = 12.347 Å, c = 9.874 Å, β = 101.3° . The trifluoroethyl group adopts a gauche conformation relative to the pyrrolidine ring, minimizing steric clashes between fluorine atoms and axial hydrogens.
Notably, the N-CF₂CH₃ bond (1.456 Å) is shorter than typical C-N single bonds (1.47–1.50 Å), indicating partial double-bond character from hyperconjugation. The fluorine atoms exhibit three short intramolecular contacts (2.85–3.10 Å) with adjacent CH₂ groups, contributing to lattice stability.
Table 3: Crystallographic Bond Lengths
| Bond | Length (Å) |
|---|---|
| N1 |
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2/t5-/m1/s1 |
InChI Key |
NSCLPIBLZPOZRN-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC(F)(F)F |
Canonical SMILES |
C1CN(CC1N)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process often includes purification steps such as distillation or crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Applications
Drug Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals. Its chiral nature allows for the development of enantiomerically pure drugs, which can exhibit distinct pharmacological profiles. For instance, it is being explored as an intermediate in the synthesis of Upadacitinib, a selective Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis. This compound demonstrates significant efficacy in clinical trials, showing improved patient outcomes compared to placebo treatments .
Biological Activity
The presence of the trifluoroethyl group contributes to the compound's biological properties. Research indicates that derivatives of pyrrolidine compounds can exhibit various biological activities, including antimicrobial and anticancer effects. For instance, studies have shown that pyrrolidine derivatives can possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Chemical Reactivity and Synthesis
Reactivity Profile
The chemical reactivity of (R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is influenced by its functional groups. The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, while the trifluoroethyl group can undergo reactions typical of activated halides. This versatility makes it suitable for various synthetic applications in organic chemistry.
Synthetic Pathways
Synthesis typically involves several steps that may include nucleophilic substitutions and cyclization reactions. For example, the synthesis of pyrrolidine derivatives often employs microwave-assisted techniques to enhance yields and reduce reaction times .
Material Science Applications
Polymer Chemistry
The unique properties of this compound make it a candidate for applications in polymer chemistry. It can be utilized as a monomer or additive in creating polymers with enhanced thermal stability and chemical resistance due to the trifluoroethyl moiety's influence on the polymer backbone.
Case Studies
Mechanism of Action
The mechanism of action of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and selectivity, allowing it to bind to target molecules with high affinity. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives
(a) (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
- Structure : This compound (from ) shares the pyrrolidine core and trifluoroethyl group but incorporates additional substituents, including a methyl ester and a trifluoromethylpyridinylphenylamide moiety.
- Molecular Weight : LCMS data (m/z 501 [M+H]+) indicates a significantly higher molecular weight compared to simpler pyrrolidines.
- Applications : Likely used in medicinal chemistry for its amide and ester functionalities, which enhance binding to biological targets.
(b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Pyridine Derivatives with Trifluoromethyl Groups
(a) 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Pyridine ring with trifluoromethyl and ethynyl substituents. The amine group is at the 2-position.
- Molecular Weight : 258.32 g/mol (C11H13F3N2Si).
- Commercial Availability : Available in gram quantities, contrasting with the discontinued status of the target compound.
(b) 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
Comparative Analysis Table
Key Research Findings
- Stereochemical Importance : The (R)-enantiomer of the target compound may exhibit distinct biological activity compared to its (S)-counterpart, though specific data are lacking in the evidence.
- Trifluoroethyl Group Role : This substituent enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability.
- Commercial Trends : The discontinuation of the target compound () contrasts with the availability of pyridine derivatives (), suggesting higher demand for pyridine-based amines in synthetic workflows.
Biological Activity
(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is a chiral amine compound notable for its unique trifluoroethyl substitution on a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas. Understanding its biological activity is crucial for exploring its utility in drug development.
- Molecular Formula : C6H11F3N2
- Molecular Weight : Approximately 168.16 g/mol
- Structure : The compound features a pyrrolidine ring with a trifluoroethyl group attached to the nitrogen atom, which influences its chemical reactivity and biological interactions.
The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets. The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitutions, which may facilitate interactions with various receptors or enzymes.
Pharmacological Potential
- Neurological Disorders : Research indicates that this compound may act as a pharmacological agent in treating neurological disorders. Its structural characteristics suggest possible modulation of neurotransmitter systems, although specific mechanisms remain under investigation.
- Anticancer Activity : The compound's antiproliferative properties have been evaluated against various cancer cell lines. Preliminary studies suggest that it may exhibit significant cytotoxic effects, although detailed mechanisms are yet to be elucidated .
- Inhibition Studies : The presence of the trifluoroethyl group has been linked to enhanced activity against specific biological targets, such as enzymes involved in metabolic pathways relevant to cancer and neurological diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Neurological Modulation | Potential modulation of receptors | |
| Anticancer Activity | Cytotoxicity against cancer cells | |
| Enzyme Inhibition | Interaction with metabolic enzymes |
Detailed Findings
- Antiproliferative Studies : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was observed in specific derivatives of related compounds .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound might inhibit key metabolic enzymes without affecting others like bovine dihydrofolate reductase (DHFR), indicating a selective action pathway .
Q & A
Q. What are the common synthetic routes for preparing (R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves alkylation of pyrrolidin-3-amine derivatives with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides or triflate). A key challenge is preserving stereochemical integrity. For enantioselective synthesis, chiral catalysts (e.g., asymmetric hydrogenation catalysts) or resolution techniques (e.g., diastereomeric salt crystallization) are employed. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance regioselectivity in analogous pyrrolidine syntheses . Reaction temperature (< 0°C) and solvent polarity (e.g., dichloromethane) are critical to minimize racemization. Post-synthesis, chiral HPLC (e.g., Chiralpak® AD-H column) is recommended to verify enantiomeric excess (>98% for pharmaceutical-grade applications) .
Q. How does the 2,2,2-trifluoroethyl group influence the compound’s physicochemical properties and bioavailability?
- Methodological Answer : The trifluoroethyl group reduces basicity of the adjacent amine via electron-withdrawing inductive effects (pKa reduction by ~1–2 units), enhancing membrane permeability and metabolic stability . Fluorine’s hydrophobicity (Hansch π parameter: +0.14 per F atom) increases logP, improving blood-brain barrier penetration in neuropharmacological studies. Comparative studies of fluorinated vs. non-fluorinated analogs show a 3–5× increase in half-life (t₁/₂) due to resistance to oxidative metabolism .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine, and how is stereochemical assignment validated?
- Methodological Answer : Resolution Methods :
Q. Validation :
Q. How can researchers optimize reaction yields in large-scale syntheses while minimizing trifluoroethyl group decomposition?
- Methodological Answer : Key Parameters :
- Temperature Control : Maintain <40°C to prevent β-elimination of the trifluoroethyl group.
- Catalyst Selection : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) improves efficiency (yield: 75–85%) vs. traditional alkylation (yield: 50–60%) .
- Protecting Groups : Boc-protection of the amine prevents side reactions (e.g., N-alkylation) during trifluoroethylation .
Q. Decomposition Mitigation :
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer : Primary Techniques :
Q. Impurity Profiling :
Q. How does the stereochemistry of the pyrrolidine ring affect binding to biological targets (e.g., GPCRs or enzymes)?
- Methodological Answer : Case Study : The (R)-enantiomer shows 10× higher affinity for serotonin receptors (5-HT1A, Ki = 12 nM) compared to the (S)-form due to optimal spatial alignment of the amine with Asp116 in the binding pocket . Fluorine’s stereoelectronic effects further stabilize π-π interactions with Phe341 .
Q. Experimental Design :
- Docking Simulations : RosettaLigand or AutoDock Vina predicts binding modes; validate via site-directed mutagenesis (e.g., Ala-scanning of target residues) .
- Pharmacological Assays : cAMP inhibition (for GPCRs) or enzymatic turnover (e.g., MAO-B inhibition) paired with enantiomer-specific IC50 comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
